![molecular formula C4H3KN2O5S B3433631 Potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate Hydrate CAS No. 462651-65-6](/img/structure/B3433631.png)
Potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate Hydrate
Overview
Description
Potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate hydrate is a chemical compound with the CAS Number: 462651-65-6 . It has a molecular weight of 230.24 and its IUPAC name is potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate hydrate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate hydrate is1S/C4H2N2O4S.K.H2O/c7-3(8)1-2(4(9)10)6-11-5-1;;/h(H,7,8)(H,9,10);;1H2/q;+1;/p-1
. This code provides a specific representation of the molecular structure of the compound. Physical And Chemical Properties Analysis
Potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate hydrate is a powder that is stored at room temperature . Its molecular formula isC4H5KN2O5S
, and it has a molecular weight of 232.25 .
Scientific Research Applications
Pharmacological Potential of Thiadiazole Compounds
Thiadiazole derivatives, including those structurally related to Potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate Hydrate, have been extensively studied for their wide-ranging pharmacological activities. These compounds are recognized for their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The structural flexibility of thiadiazoles allows for significant chemical modification, enhancing their interaction with various enzymes and receptors, thereby contributing to their diverse pharmacological potential (Lelyukh, 2019).
Potassium in Agriculture
Potassium is an essential macronutrient critical for the growth, yield, and quality of crops. Research highlights the need for further studies on potassium in agriculture, focusing on its availability, uptake, and interaction with soil and plant physiology. The role of potassium in enhancing crop resistance to stress conditions such as drought and diseases, and its importance in maintaining crop quality, underscores the ongoing need for research in optimizing potassium usage in agricultural practices (Römheld & Kirkby, 2010).
Potassium Solubilizing Bacteria (KSB) and Plant Growth
The application of potassium solubilizing bacteria (KSB) represents a sustainable alternative to chemical fertilizers in agriculture. KSB can convert insoluble potassium into forms that are available for plant uptake, thus playing a crucial role in plant growth and soil health. The study of KSB, including their mechanisms of action and impact on plant growth, offers insights into sustainable agricultural practices and the potential reduction of chemical fertilizer use (Etesami, Emami, & Alikhani, 2017).
Safety and Hazards
properties
IUPAC Name |
potassium;4-carboxy-1,2,5-thiadiazole-3-carboxylate;hydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O4S.K.H2O/c7-3(8)1-2(4(9)10)6-11-5-1;;/h(H,7,8)(H,9,10);;1H2/q;+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIVBBVMSPGUDU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSN=C1C(=O)[O-])C(=O)O.O.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3KN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate Hydrate | |
CAS RN |
462651-65-6 | |
Record name | potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.